Cas no 1804831-45-5 (3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile)

3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile is a versatile heterocyclic compound featuring a chloromethyl group, a hydroxyl substituent, and a trifluoromethoxy moiety on a pyridine backbone, along with an acetonitrile functional group. This structure imparts reactivity suitable for further derivatization, making it valuable in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing groups enhances its utility in nucleophilic substitution reactions, while the pyridine core offers stability and compatibility with diverse reaction conditions. Its trifluoromethoxy group contributes to lipophilicity, potentially improving bioavailability in active ingredients. This compound serves as a key intermediate in the development of biologically active molecules, particularly in medicinal chemistry applications.
3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile structure
1804831-45-5 structure
商品名:3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile
CAS番号:1804831-45-5
MF:C9H6ClF3N2O2
メガワット:266.604351520538
CID:4834343

3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile 化学的及び物理的性質

名前と識別子

    • 3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile
    • インチ: 1S/C9H6ClF3N2O2/c10-3-5-6(1-2-14)15-4-7(8(5)16)17-9(11,12)13/h4H,1,3H2,(H,15,16)
    • InChIKey: RECBUISZCMECIC-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C(C(=CNC=1CC#N)OC(F)(F)F)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 445
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 62.1

3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029092922-1g
3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile
1804831-45-5 97%
1g
$1,475.10 2022-04-01

3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile 関連文献

3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrileに関する追加情報

Introduction to 3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1804831-45-5)

3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its unique structural features, comprising a pyridine core substituted with a chloromethyl group, a hydroxyl group, and a trifluoromethoxy group, make it a versatile intermediate in the synthesis of various bioactive molecules. The compound's chemical formula and molecular weight are critical parameters that define its reactivity and potential applications in drug development.

The CAS number 1804831-45-5 provides a unique identifier for this compound, ensuring precise referencing in scientific literature and industrial applications. This numbering system is essential for maintaining consistency across different databases, research papers, and regulatory filings. The compound's structure includes functional groups that are particularly relevant to modern drug discovery efforts, such as the ability to undergo nucleophilic substitution reactions, which are pivotal in constructing more complex molecular architectures.

In recent years, the demand for fluorinated compounds in pharmaceuticals has surged due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of the trifluoromethoxy group in 3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile aligns with this trend, making it a valuable building block for designing novel therapeutic agents. Researchers have leveraged this compound to develop inhibitors targeting various diseases, including cancer and inflammatory disorders.

One of the most compelling aspects of this compound is its role as a precursor in synthesizing kinase inhibitors, which are among the most widely studied classes of drugs today. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By incorporating the chloromethyl and hydroxyl functional groups into the pyridine scaffold, chemists can create derivatives that selectively modulate kinase activity. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory effects on tyrosine kinases, which are key players in tumor growth and progression.

The hydroxyl group within the molecule also contributes to its versatility, allowing for further functionalization through etherification or esterification reactions. These modifications can enhance solubility or improve pharmacokinetic properties, making the compound more suitable for formulation into drug products. Additionally, the acetonitrile moiety at the 2-position provides a handle for further chemical transformations, such as nitrile hydrolysis to an amide or carboxylic acid.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have revealed that its structure can effectively interact with the active sites of target enzymes, suggesting its potential as a lead compound in drug design. These computational approaches complement experimental efforts by providing rapid screening of analogs with optimized properties.

The synthesis of 3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution on halogenated pyridines followed by selective functional group interconversion. Advances in catalytic methods have streamlined these processes, reducing reaction times and minimizing waste generation—a critical consideration in sustainable chemistry.

In clinical research, derivatives of this compound have been investigated for their potential therapeutic effects. Preclinical studies have shown promising results in models of inflammation and autoimmune diseases, where modulation of kinase activity leads to reduced disease symptoms. The ability to fine-tune the structure while maintaining biological activity has made this class of compounds particularly attractive for further development.

The impact of fluorine substitution on pharmacological properties cannot be overstated. The electron-withdrawing nature of fluorine atoms can influence both electronic distribution and steric interactions within a molecule. In 3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile, the trifluoromethoxy group enhances lipophilicity while preserving metabolic stability, making it an ideal candidate for oral administration.

Industrial applications of this compound extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural motifs are found in various pesticides and herbicides designed to target specific biological pathways in pests while minimizing environmental impact. Such applications highlight the broad utility of fluorinated pyridines as versatile intermediates.

Quality control and analytical methods are paramount when working with compounds like 3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm identity and purity. These analytical tools ensure that researchers receive consistent batches suitable for sensitive biological assays.

The future directions for research on this compound include exploring novel synthetic strategies to improve accessibility and developing new derivatives with enhanced therapeutic profiles. Collaborative efforts between academia and industry are likely to drive innovation by combining experimental expertise with computational modeling capabilities.

In summary,3-(Chloromethyl)-4-hydroxy-5-(trifluoromethoxy)pyridine-2-acetonitrile (CAS No. 1804831-45-5) represents a significant asset in modern drug discovery programs due to its structural complexity and functional diversity. Its role as an intermediate in synthesizing kinase inhibitors underscores its importance in addressing critical therapeutic challenges. As research progresses,this compound will continue to be a focal point for developing next-generation pharmaceuticals with improved efficacy and safety profiles.

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